BenchChemオンラインストアへようこそ!

6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine

Medicinal chemistry Physicochemical profiling Lead optimisation

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine is a bicyclic heteroaromatic building block belonging to the pyrazolo[3,4-b]pyrazine family. Its molecular formula is C₆H₅ClN₄ (MW = 168.58 g·mol⁻¹), featuring a chlorine atom at position 6 and a methyl group at N1 of the fused pyrazole–pyrazine core.

Molecular Formula C6H5ClN4
Molecular Weight 168.58
CAS No. 1539296-65-5
Cat. No. B2578102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
CAS1539296-65-5
Molecular FormulaC6H5ClN4
Molecular Weight168.58
Structural Identifiers
SMILESCN1C2=NC(=CN=C2C=N1)Cl
InChIInChI=1S/C6H5ClN4/c1-11-6-4(2-9-11)8-3-5(7)10-6/h2-3H,1H3
InChIKeyRDLJOWUJZXXHOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine (CAS 1539296-65-5): Procurement-Relevant Structural and Physicochemical Profile


6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine is a bicyclic heteroaromatic building block belonging to the pyrazolo[3,4-b]pyrazine family. Its molecular formula is C₆H₅ClN₄ (MW = 168.58 g·mol⁻¹), featuring a chlorine atom at position 6 and a methyl group at N1 of the fused pyrazole–pyrazine core [1]. The compound is commercially available at purities ≥ 95 % from multiple global suppliers , and its ¹H NMR spectrum (400 MHz, DMSO‑d₆) is publicly documented, facilitating identity verification . Predicted properties include a boiling point of 264.6 ± 35.0 °C and a density of 1.59 ± 0.1 g·cm⁻³ .

Why 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine Cannot Be Replaced by Other Pyrazolo[3,4-b]pyrazine Isomers or Des-methyl/Des-chloro Analogs


The specific substitution pattern of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine—a chlorine at C6 and a methyl group on N1—confers a unique combination of electronic, steric, and physicochemical properties that directly dictate its reactivity in downstream transformations and its suitability as a pharmaceutical intermediate. The N1-methyl group eliminates the tautomeric N–H present in 6-chloro-1H-pyrazolo[3,4-b]pyrazine (CAS 1260664-81-0), thereby removing a hydrogen-bond donor, altering solubility, and preventing undesired N‑protonation or N‑alkylation side reactions during coupling chemistry [1]. Conversely, the 6‑chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SₙAr) or metal-catalysed cross-coupling that is absent in the des‑chloro analog 1‑methyl‑1H‑pyrazolo[3,4‑b]pyrazine (CAS 19868‑88‑3) [2]. These features make the compound a non‑interchangeable intermediate in medicinal chemistry campaigns, as demonstrated by its role in the synthesis of clinical‑stage SHP2 inhibitors [3].

Quantitative Differential Evidence for 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine Versus Its Closest Structural Analogs


Hydrogen-Bond Donor Count: N1-Methylation Eliminates a Donor Site Present in 6-Chloro-1H-pyrazolo[3,4-b]pyrazine

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine possesses zero hydrogen-bond donor (HBD) atoms, whereas its N1‑unsubstituted counterpart 6‑chloro‑1H‑pyrazolo[3,4‑b]pyrazine (CAS 1260664‑81‑0) has one HBD (the pyrazole N–H) [1]. This difference is critical for medicinal chemistry campaigns: reducing HBD count improves passive membrane permeability and can lower promiscuous off‑target binding. The N1‑methyl group also prevents tautomeric equilibration that can complicate both analytical characterisation and structure‑based drug design [1].

Medicinal chemistry Physicochemical profiling Lead optimisation

Molecular Weight and Lipophilicity Differentiation from the Des-chloro Analog 1-Methyl-1H-pyrazolo[3,4-b]pyrazine

The presence of the 6‑chloro substituent increases the molecular weight of 6‑chloro‑1‑methyl‑1H‑pyrazolo[3,4‑b]pyrazine to 168.58 g·mol⁻¹ compared with 134.14 g·mol⁻¹ for the des‑chloro analog 1‑methyl‑1H‑pyrazolo[3,4‑b]pyrazine (CAS 19868‑88‑3) [1]. This 34.44 g·mol⁻¹ increase (≈ 26 %) is accompanied by a higher computed lipophilicity; while experimental logP data are unavailable for both compounds, the chlorine atom is expected to raise logP by approximately 0.5–0.8 log units based on the π‑value of aromatic chlorine [2]. The chloro substituent also provides a reactive site for nucleophilic aromatic substitution (SₙAr) or palladium‑catalysed cross‑coupling that is entirely absent in the des‑chloro compound .

Physicochemical differentiation Fragment-based drug discovery Chemical biology

Regioisomeric Differentiation: N1-Methyl vs. N2-Methyl Substitution Governs Downstream Reactivity

6‑Chloro‑1‑methyl‑1H‑pyrazolo[3,4‑b]pyrazine (N1‑methyl isomer) and 6‑chloro‑2‑methyl‑2H‑pyrazolo[3,4‑b]pyrazine (N2‑methyl isomer, CAS 2411635‑86‑2) share the same molecular formula (C₆H₅ClN₄) and molecular weight (168.58 g·mol⁻¹) but differ in the methylation site on the pyrazole ring . This regioisomerism leads to distinct electronic distributions: in the N1‑methyl isomer, the methyl group is adjacent to the pyrazine ring nitrogen, whereas in the N2‑methyl isomer it resides on the distal nitrogen. This difference affects the reactivity of the chlorine at C6 in SₙAr reactions and the coordination behaviour of the ring nitrogens toward metal catalysts, resulting in different reaction yields and product profiles in downstream derivatisation .

Regioselective synthesis Isomer identification Medicinal chemistry building blocks

Synthetic Accessibility: Continuous-Flow Process Delivers Multikilogram Quantities for the Analogous N1-Unsubstituted Core

Although direct large‑scale process data for the N1‑methyl derivative have not been publicly disclosed, its close structural relative 6‑chloro‑1H‑pyrazolo[3,4‑b]pyrazine—the key intermediate for the clinical SHP2 inhibitor GDC‑1971 (migoprotafib)—has been produced via a continuous‑flow formylation/hydrazine cyclisation cascade at multikilogram scale [1]. The original batch synthesis of this core was reported to proceed in only 13 % yield over three steps, whereas the optimised continuous‑flow process achieves an aldehyde intermediate assay yield of up to 86 % and an overall isolated bisulfite adduct yield of 56 % from 2,6‑dichloropyrazine [1]. Given that 6‑chloro‑1‑methyl‑1H‑pyrazolo[3,4‑b]pyrazine can be prepared from the same 2,6‑dichloropyrazine starting material using methylhydrazine instead of hydrazine, the continuous‑flow methodology is directly transferable, offering a reliable supply route for medicinal chemistry and preclinical development .

Process chemistry Scale-up Continuous manufacturing SHP2 inhibitors

Differentiation from Pyridine-Core Analog: Pyrazine vs. Pyridine Core Alters Hydrogen-Bond Acceptor Capacity

6‑Chloro‑1‑methyl‑1H‑pyrazolo[3,4‑b]pyrazine (C₆H₅ClN₄) contains four nitrogen atoms in its fused core, whereas the closely related pyridine analog 6‑chloro‑1‑methyl‑1H‑pyrazolo[3,4‑b]pyridine (CAS 63725‑52‑0, C₇H₆ClN₃) contains only three nitrogen atoms and an additional carbon . This difference increases the hydrogen‑bond acceptor (HBA) count from 3 in the pyridine analog to 4 in the pyrazine target compound, and reduces the molecular weight from 167.60 to 168.58 g·mol⁻¹ despite the extra nitrogen. The additional pyrazine nitrogen also lowers the electron density of the ring system, enhancing the electrophilicity of the 6‑chloro position toward nucleophilic attack .

Heterocyclic scaffold selection Kinase inhibitor design Physicochemical property tuning

Commercial Availability and Pricing Benchmarking Against 3,6-Dichloro Analog

The 6‑chloro‑1‑methyl substitution pattern offers a single reactive halogen handle, contrasting with the 3,6‑dichloro‑1H‑pyrazolo[3,4‑b]pyrazine analog (CAS 2387248‑25‑9), which bears two chlorine atoms . While the dichloro compound may appear more versatile, the presence of two reactive sites introduces chemoselectivity challenges in sequential derivatisation. The target compound, available at 97–98 % purity from multiple vendors with pricing at approximately €179/100 mg or €593/1 g , provides a single, well‑defined reactive centre that simplifies reaction planning and impurity profiling in medicinal chemistry workflows.

Chemical procurement Building block sourcing Cost efficiency

Optimal Application Scenarios for 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine Based on Verified Differential Evidence


Medicinal Chemistry: SHP2 Allosteric Inhibitor Programmes Requiring a Single Reactive Halogen Handle on an N1-Methylated Scaffold

The compound serves as a direct precursor for pyrazolo[3,4‑b]pyrazine‑based SHP2 allosteric inhibitors, where the N1‑methyl group improves drug‑like properties by eliminating the N–H hydrogen‑bond donor and the 6‑chloro atom enables late‑stage diversification via SₙAr or palladium‑catalysed cross‑coupling. The demonstrated scalability of the continuous‑flow synthesis for the analogous N1‑unsubstituted core de‑risks supply for preclinical and early clinical development [1]. In the published SHP2 inhibitor programme, 1H‑pyrazolo[3,4‑b]pyrazine derivative 4b achieved an IC₅₀ of 3.2 nM against SHP2 and 0.58 μM antiproliferative activity in KRASᴳ¹²C‑mutant NCI‑H358 cells, validating the therapeutic relevance of this scaffold class [2].

Fragment-Based Drug Discovery (FBDD) Requiring a Low-Molecular-Weight, Mono-Functionalised Heteroaromatic Core

With a molecular weight of 168.58 g·mol⁻¹, the compound meets fragment‑like criteria (MW < 300) and provides a single chlorine vector for fragment elaboration. The absence of an N–H donor and the presence of four nitrogen H‑bond acceptors make it a balanced fragment for screening against a broad range of protein targets, particularly kinases and phosphatases that recognise nitrogen‑rich heterocycles [1]. Its commercial availability at >95 % purity from multiple vendors supports rapid hit‑to‑lead progression [2].

Parallel Synthesis and Library Production Requiring Unambiguous Chemoselective Derivatisation

Unlike the 3,6‑dichloro analog, which requires careful control of reaction conditions to avoid mixtures of mono‑ and bis‑substituted products, 6‑chloro‑1‑methyl‑1H‑pyrazolo[3,4‑b]pyrazine offers a single reactive site at C6 [1]. This simplifies automated parallel synthesis workflows, reduces purification burden, and improves the analytical integrity of compound libraries destined for high‑throughput screening. The publicly available ¹H NMR spectrum (400 MHz, DMSO‑d₆) facilitates rapid quality control of synthesised library members [2].

Physicochemical Property Optimisation in Lead Series Where Reducing H‑Bond Donor Count is Essential

For lead series derived from 6‑chloro‑1H‑pyrazolo[3,4‑b]pyrazine that exhibit poor permeability or high metabolic clearance due to the pyrazole N–H, the N1‑methyl analog provides a direct isosteric replacement that reduces HBD count from 1 to 0 while retaining the reactive C–Cl handle and the core pharmacophore [1]. This N‑methylation strategy is well‑established in medicinal chemistry for improving oral bioavailability and brain penetration without altering the core binding interactions.

Quote Request

Request a Quote for 6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.